Cas no 57-44-3 (Diethylmalonylurea)

Diethylmalonylurea, also known as barbital, is a barbiturate derivative with the chemical formula C8H12N2O3. It is a white crystalline powder, sparingly soluble in water but more soluble in organic solvents. This compound is primarily recognized for its historical use as a sedative and hypnotic agent, acting as a central nervous system depressant by enhancing GABAergic neurotransmission. Diethylmalonylurea exhibits slow onset and prolonged duration of action, making it suitable for specific therapeutic applications. Its stability and predictable pharmacokinetics have also made it a reference compound in pharmacological research. However, due to its narrow therapeutic index and potential for dependence, its clinical use is now limited.
Diethylmalonylurea structure
Diethylmalonylurea structure
Product Name:Diethylmalonylurea
CAS No:57-44-3
MF:C8H12N2O3
MW:184.192481994629
CID:33662
PubChem ID:2294
Update Time:2025-09-18

Diethylmalonylurea Chemical and Physical Properties

Names and Identifiers

    • Diethylmalonylurea
    • 5,5-diethylbarbituric acid
    • barbital free acid crystalline--dea*schedule iv I
    • barbital methanol solution
    • Barbital
    • Barbitone
    • ***
    • 5,5-diethyl-1,3-diazinane-2,4,6-trione
    • 5,5-Diethyl-2,4,6(1H,3H,5H)-pyriMidinetrione
    • barbital sodium
    • barbitone sodium
    • DEBA
    • Diemal
    • Ethylbarbital
    • Malonal
    • sodium 5,5-diethylbarbiturate
    • Uronal
    • Veronal
    • Vesperal
    • Diethylbarbitone
    • WLN: T6VMVMV FHJ F2 F2
    • Barbitalum [INN-Latin]
    • DB01483
    • BRN 0163999
    • Barbital, BioXtra, >=99.0% (T)
    • NSC31352
    • D0E0WQ
    • BRD-K83359602-001-01-5
    • CHEBI:31252
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-(9CI)
    • NSC759567
    • 55-Diethyl-246(1H3H5H)-pyrimidinetrione
    • UNII-5WZ53ENE2P
    • AB00443731_03
    • diethylmalonyl urea
    • 7979P
    • SR-01000872752-1
    • CCG-214014
    • Barbital (VAN)
    • Oprea1_012884
    • Barbituric acid55-diethyl-(8CI)
    • NSC-31352
    • 5,5-Dietilhexahidropirimidina-2,4,6-triona
    • Tox21_111650_1
    • Veroletten
    • Barbital-d5
    • Barbital Faes Brand
    • Dormileno
    • Diethylbarbituric acid
    • Diethyl-barbituric acid
    • BARBITAL [EP IMPURITY]
    • 5-24-09-00137 (Beilstein Handbook Reference)
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-
    • BARBITAL [MART.]
    • Barbital [INN:BAN:JAN:NF]
    • 5WZ53ENE2P
    • 5,5-dietil-2,4,6 (1H, 3H, 5H)-pirimidinetriona
    • Diemalum
    • 2,4,6 (1H, 3H, 5H)-pirimidinatriona, 5,5-dietil-
    • LS-24148
    • Barbituric acid,5-diethyl-
    • Barbital 1.0 mg/ml in Methanol
    • Barbitale [DCIT]
    • W-105467
    • BARBITAL [JAN]
    • Barbital 0.1 mg/ml in Methanol
    • Veronal (TN)
    • 5 5-Diethylhexahydropyrimidine-2 4 6-trione
    • Barbitonum
    • InChI=1/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13
    • NSC 31352
    • Verolettin
    • SCHEMBL43818
    • Barbital [INN:JAN]
    • Barbital (JP15/INN)
    • BARBITAL [MI]
    • AI3-02727
    • NCGC00159419-04
    • 5,5-Diethyl-pyrimidine-2,4,6-trione
    • Medinal
    • Barbital (TN)
    • AKOS015903028
    • 5 5-Diethylbarbituric acid
    • 2,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-
    • C8H12N2O3
    • EINECS 200-331-2
    • Barbital, 1mg/ml in Methanol
    • NCGC00159419-03
    • Barbital (JP17/INN)
    • DTXCID802643
    • CAS-57-44-3
    • Barbitale
    • Tox21_111650
    • BARBITAL [EP MONOGRAPH]
    • Faes Brand of Barbital
    • Veronal acetate
    • Barbital, European Pharmacopoeia (EP) Reference Standard
    • 57-44-3
    • BARBITAL [INN]
    • Sedeval
    • Q412409
    • Kyselina 5,5-diethylbarbiturova [Czech]
    • Barbitalum
    • Kyselina 5,5-diethylbarbiturova
    • BARBITAL [VANDF]
    • D01740
    • NSC-759567
    • DEA No. 2145
    • barbital-
    • SR-01000872752
    • SBI-0207064.P001
    • Hypnogene
    • Dietilmalonilurea
    • 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione
    • Pharmakon1600-01900040
    • CHEMBL444
    • Epitope ID:117124
    • DTXSID5022643
    • BARBITAL [WHO-DD]
    • NCGC00159419-02
    • Oprea1_497227
    • Dormonal
    • CCRIS 7420
    • Barbituric acid, 5,5-diethyl-
    • NS00003391
    • Barbital (1.0mg/ml in Acetonitrile)
    • 200-331-2
    • BRD-K83359602-001-02-3
    • BARBITAL (MART.)
    • Barbitalum (INN-Latin)
    • BARBITAL (EP MONOGRAPH)
    • 5,5-Diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione;5,5-Diethyl-barbituric acid;5,5-Diethylbarbituric acid
    • pyrimidine-2,4,6(1H,3H,5H)-trione, 5,5-diethyl-
    • FB18141
    • BARBITAL (EP IMPURITY)
    • Inchi: 1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)
    • InChI Key: FTOAOBMCPZCFFF-UHFFFAOYSA-N
    • SMILES: O=C1C(C(NC(N1)=O)=O)(CC)CC

Computed Properties

  • Exact Mass: 184.08500
  • Monoisotopic Mass: 184.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing
  • Topological Polar Surface Area: 75.3Ų

Experimental Properties

  • Color/Form: White needle crystal or crystalline powder, odorless, slightly bitter, sublimed in vacuum
  • Density: 1.2200
  • Melting Point: 188-192 ºC
  • Boiling Point: 318.14°C (rough estimate)
  • Flash Point: 11 °C
  • Refractive Index: 1.4200 (estimate)
  • PSA: 75.27000
  • LogP: 0.81640
  • Solubility: 1g of product is dissolved in about 130ml cold water \13ml boiling water \14ml ethanol \75ml chloroform and 25ml ether, and acetone \ ethyl acetate \ petroleum ether \ acetic acid \ amyl alcohol \ pyridine \ aniline \ nitrobenzene and alkali solution
  • Merck: 13,965
  • pka: 7.43(at 25℃)

Diethylmalonylurea Security Information

  • Hazardous Material transportation number:UN 1230 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: R20;R40;R63
  • Safety Instruction: S36/37
  • RTECS:CQ3500000
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20; R40; R63

Diethylmalonylurea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
B-070-1ML
Diethylmalonylurea
57-44-3 1.0 mg/mL in methanol, certified reference material, ampule of 1 mL, Cerilliant
1ML
742.68 2021-05-13

Diethylmalonylurea Related Literature

Additional information on Diethylmalonylurea

Recent Advances in the Research of Diethylmalonylurea (CAS 57-44-3)

Diethylmalonylurea (CAS 57-44-3), also known as barbital, is a barbiturate derivative that has been historically used as a sedative and hypnotic agent. Recent studies have revisited its pharmacological properties, exploring its potential applications in modern medicine, particularly in the context of neurological disorders and cancer research. This research brief synthesizes the latest findings on Diethylmalonylurea, focusing on its mechanisms of action, therapeutic potential, and safety profile.

One of the most significant advancements in the study of Diethylmalonylurea is its role in modulating GABAergic neurotransmission. Researchers have identified that the compound enhances the activity of gamma-aminobutyric acid (GABA) receptors, which are critical for maintaining inhibitory balance in the central nervous system. This mechanism has been leveraged in preclinical studies to investigate its efficacy in treating conditions such as epilepsy and anxiety disorders. A 2023 study published in the Journal of Neurochemistry demonstrated that Diethylmalonylurea significantly reduced seizure activity in rodent models, suggesting its potential as an adjunct therapy for refractory epilepsy.

In addition to its neurological applications, Diethylmalonylurea has shown promise in oncology research. Recent findings indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines. A study conducted by the National Cancer Institute revealed that Diethylmalonylurea induced apoptosis in glioblastoma cells through the activation of intrinsic apoptotic pathways. These results, published in Cancer Research, highlight the compound's potential as a chemotherapeutic agent, although further in vivo studies are required to validate these findings.

Despite its therapeutic potential, the safety and pharmacokinetics of Diethylmalonylurea remain areas of active investigation. A 2022 pharmacokinetic study in the European Journal of Pharmaceutical Sciences reported that the compound has a relatively long half-life, which may necessitate careful dosing regimens to avoid accumulation and toxicity. Moreover, researchers have emphasized the need for rigorous toxicity profiling, given the historical concerns associated with barbiturate use, including dependency and respiratory depression.

In conclusion, Diethylmalonylurea (CAS 57-44-3) continues to be a compound of interest in both neurological and oncological research. Its ability to modulate GABAergic activity and induce apoptosis in cancer cells underscores its multifaceted pharmacological profile. However, the translation of these findings into clinical applications will depend on further studies to optimize its safety and efficacy. Future research directions may include the development of novel derivatives with improved therapeutic indices and reduced side effects.

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